molecular formula C8H10N2O2 B12992220 Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate

Cat. No.: B12992220
M. Wt: 166.18 g/mol
InChI Key: UILKEAATJYMDRK-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate is a heterocyclic compound that features a fused pyrrole and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative in the presence of a suitable catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate is unique due to the presence of the carboxylate group, which can influence its reactivity and interactions with biological targets. This functional group can also enhance its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-7-2-3-9-10(7)5-6/h2-3,6H,4-5H2,1H3

InChI Key

UILKEAATJYMDRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=CC=NN2C1

Origin of Product

United States

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